molecular formula C12H13NO2 B1376359 Benzyl 3-methyleneazetidine-1-carboxylate CAS No. 934664-23-0

Benzyl 3-methyleneazetidine-1-carboxylate

Cat. No.: B1376359
CAS No.: 934664-23-0
M. Wt: 203.24 g/mol
InChI Key: HPAXEPGOVIEEQX-UHFFFAOYSA-N
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Description

Benzyl 3-methyleneazetidine-1-carboxylate is a heterocyclic compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a methylene group attached to the third carbon of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 3-methyleneazetidine-1-carboxylate can be synthesized through a multi-step process involving the reaction of phenylmethyl 3-oxoazetidine-1-carboxylate with methyltriphenylphosphonium bromide and potassium tert-butoxide in diethyl ether. The reaction mixture is stirred at room temperature and then heated to 35°C for 1 hour. The resulting product is filtered, washed, and dried to obtain the desired compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-methyleneazetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation with palladium catalysts.

    Substitution: The methylene group allows for substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Palladium on activated carbon (Pd/C) and hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically results in the formation of saturated compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 3-methyleneazetidine-1-carboxylate has shown promise in the development of novel pharmaceuticals. Its structural features allow it to act as a scaffold for synthesizing bioactive compounds.

  • Antiviral Activity : Research indicates that derivatives of azetidine compounds exhibit inhibitory effects on viral enzymes, particularly neuraminidase, which is crucial for the replication of viruses such as influenza . Compounds similar to this compound have been investigated as potential inhibitors, contributing to antiviral drug discovery.
  • Anticancer Properties : Some studies suggest that azetidine derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of pathways related to cell survival and death, making these compounds candidates for anticancer drug development .

Synthetic Organic Chemistry

The synthesis of this compound is significant in organic chemistry for creating complex molecules.

  • Synthesis Methodologies : Various synthetic routes have been developed to produce this compound efficiently. For instance, one method involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with benzyl halides under basic conditions, yielding high purity products within short reaction times .
  • Building Blocks for Complex Molecules : The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo further functionalization makes it valuable in creating libraries of derivatives for biological testing.

Materials Science Applications

In addition to its pharmaceutical relevance, this compound has potential applications in materials science.

  • Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific properties tailored for applications in coatings, adhesives, and other materials. Its reactivity allows for incorporation into polymer backbones or as a side chain modifier .

Mechanism of Action

The mechanism of action of benzyl 3-methyleneazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine ring and methylene group play crucial roles in its reactivity and binding properties. detailed studies on its exact mechanism of action are limited and require further research .

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-oxoazetidine-1-carboxylate: Similar structure but with an oxo group instead of a methylene group.

    Phenylmethyl 3-oxoazetidine-1-carboxylate: Another related compound with a phenylmethyl group.

Biological Activity

Benzyl 3-methyleneazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the use of specific reagents that facilitate the formation of the azetidine ring. The structural formula can be represented as follows:

C12H15NO2\text{C}_{12}\text{H}_{15}\text{N}\text{O}_2

The synthesis typically involves the reaction of benzyl derivatives with appropriate carboxylic acids under controlled conditions. For example, one method includes the use of flash chromatography for purification, yielding a product with a high degree of purity and structural integrity as confirmed by NMR spectroscopy .

Pharmacological Properties

This compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Studies have indicated that derivatives of azetidine compounds possess antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Effects : Preliminary research suggests that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in vitro.
  • Cytotoxicity : In cellular assays, this compound has shown varying degrees of cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.

In Vivo Studies

Research has demonstrated that this compound can exhibit significant biological effects in vivo. For instance, in murine models, the compound has been tested for its ability to reduce tumor size and improve survival rates when administered in specific dosages.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as an antibacterial agent .
  • Case Study on Anti-inflammatory Activity : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6 compared to untreated controls .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 µg/mL against S. aureus
Anti-inflammatoryReduced TNF-alpha levels
CytotoxicityIC50 = 15 µM against cancer cells

Table 2: Synthesis Yield and Purity

Synthesis MethodYield (%)Purity (%)NMR Confirmation
Flash Chromatography70.3>95Yes
Recrystallization82.7>98Yes

Properties

IUPAC Name

benzyl 3-methylideneazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-10-7-13(8-10)12(14)15-9-11-5-3-2-4-6-11/h2-6H,1,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAXEPGOVIEEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50736322
Record name Benzyl 3-methylideneazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934664-23-0
Record name Benzyl 3-methylideneazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of methyltriphenylphosphonium bromide (23.0 g, 0.0649 mol) and potassium tert-butoxide (7.3 g, 0.0649 mol) in diethyl ether (140 mL) was stirred at room temperature for 20 min, and then heated to 35° C. for 1 h. To this bright yellow reaction mixture was slowly added a dilute solution of phenylmethyl 3-oxoazetidine-1-carboxylate (3.33 g, 0.0162 mol) in diethyl ether (50 mL) The reaction mixture was stirred at 35° C. for 12 hours then filtered through a bed of celite and rinsed with ethyl ether. The filtrate was washed with water and brine, dried over anhydrous magnesium sulfate and concentrated. The residue was purified by flash chromatography (SiO2, 5-10% ethyl acetate in hexanes) to afford phenylmethyl 3-methylideneazetidine-1-carboxylate (2.46 g, 75% yield) as a clear and colorless oil). 1H NMR (400 MHz, CDCl3): 7.27-7.22 (m, 5H), 5.02 (s, 2H), 4.93-4.90 (m, 2H), 4.48-4.47 (m, 4H). MS (EI) for C12H13NO2: 203 (M+).
Quantity
3.33 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two
Quantity
23 g
Type
catalyst
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Benzyl 3-methyleneazetidine-1-carboxylate
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CID 160825129
Benzyl 3-methyleneazetidine-1-carboxylate
Reactant of Route 4
Benzyl 3-methyleneazetidine-1-carboxylate
1-Methyl-3-methylideneazetidine
Benzyl 3-methyleneazetidine-1-carboxylate
3-Methylideneazetidine-1-carboxylic acid
Benzyl 3-methyleneazetidine-1-carboxylate

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